molecular formula C10H22OSi B14595906 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol CAS No. 61077-66-5

4-[(Trimethylsilyl)methyl]hex-5-en-3-ol

Cat. No.: B14595906
CAS No.: 61077-66-5
M. Wt: 186.37 g/mol
InChI Key: GVKQKCWVOSWUAU-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)methyl]hex-5-en-3-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a hydroxyl group attached to a hexene chain. The trimethylsilyl group imparts specific chemical properties to the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol typically involves the reaction of hex-5-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:

Hex-5-en-3-ol+Trimethylsilyl chlorideThis compound\text{Hex-5-en-3-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Hex-5-en-3-ol+Trimethylsilyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)methyl]hex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 4-[(Trimethylsilyl)methyl]hex-5-en-3-one or 4-[(Trimethylsilyl)methyl]hex-5-en-3-al.

    Reduction: Formation of 4-[(Trimethylsilyl)methyl]hexan-3-ol.

    Substitution: Formation of various substituted hexenols depending on the nucleophile used.

Scientific Research Applications

4-[(Trimethylsilyl)methyl]hex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving silicon-containing substrates.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.

Mechanism of Action

The mechanism by which 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form stable bonds with other atoms, making it a useful protecting group in organic synthesis. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-[(Trimethylsilyl)methyl]hex-5-en-3-ol can be compared with other similar compounds such as:

    Tetramethylsilane: Lacks the hydroxyl group and hexene chain, making it less versatile in chemical reactions.

    Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group but does not have the same structural complexity.

    Hex-5-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a trimethylsilyl group with a hexenol backbone, providing a balance of stability and reactivity that is valuable in various applications.

Properties

CAS No.

61077-66-5

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

4-(trimethylsilylmethyl)hex-5-en-3-ol

InChI

InChI=1S/C10H22OSi/c1-6-9(10(11)7-2)8-12(3,4)5/h6,9-11H,1,7-8H2,2-5H3

InChI Key

GVKQKCWVOSWUAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C[Si](C)(C)C)C=C)O

Origin of Product

United States

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